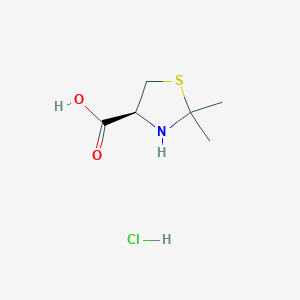
3,4-Dimethylphenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylphenylzinc bromide, 0.50 M in THF is an organometallic compound used in a variety of synthetic organic chemistry applications. It is a zinc bromide salt of 3,4-dimethylphenyl, a derivative of the aromatic compound benzene. It is a colorless solid that is soluble in organic solvents such as tetrahydrofuran (THF). This compound is used as a reagent in the synthesis of organic molecules, as a catalyst in organic reactions, and as a starting material for the synthesis of other organometallic compounds.
Applications De Recherche Scientifique
3,4-Dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF is used in a variety of synthetic organic chemistry applications. It is used as a reagent in the synthesis of organic molecules, as a catalyst in organic reactions, and as a starting material for the synthesis of other organometallic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
3,4-Dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF acts as a catalyst in organic reactions. It is believed to form a zinc-carbon bond with the substrate, which facilitates the reaction. The zinc-carbon bond is then broken, allowing the reaction to proceed.
Biochemical and Physiological Effects
3,4-Dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF is not known to have any biochemical or physiological effects. As it is used in synthetic organic chemistry applications, it is not intended to interact directly with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF in lab experiments include its high solubility in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF, its low cost, and its low toxicity. The main limitation of using this compound is its relatively low reactivity compared to other organometallic compounds.
Orientations Futures
For the use of 3,4-dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF include its use in the synthesis of more complex organic molecules, its use as a catalyst in other organic reactions, and its use as a starting material for the synthesis of other organometallic compounds. Additionally, further research could be conducted to explore the potential of this compound to act as a catalyst in other types of reactions, such as polymerization reactions.
Méthodes De Synthèse
The synthesis of 3,4-dimethylphenylzinc bromide, 0.50 M in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF is accomplished by reacting 3,4-dimethylphenyl bromide with zinc metal in 3,4-Dimethylphenylzinc bromide, 0.50 M in THF. The reaction is carried out at room temperature and the product is a colorless solid. The reaction is typically conducted in a sealed vessel to prevent the escape of the volatile 3,4-Dimethylphenylzinc bromide, 0.50 M in THF solvent.
Propriétés
IUPAC Name |
bromozinc(1+);1,2-dimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHFXRILPNNKY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenylzinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














